molecular formula C15H25NO2 B5637589 (3R*,4R*)-4-cyclobutyl-3-methyl-1-(3-methyl-2-butenoyl)-4-piperidinol

(3R*,4R*)-4-cyclobutyl-3-methyl-1-(3-methyl-2-butenoyl)-4-piperidinol

Cat. No. B5637589
M. Wt: 251.36 g/mol
InChI Key: DTTCBPLBFSMFJA-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The synthesis and study of piperidine derivatives, including those with complex substituents such as cyclobutyl and methyl groups, are significant due to their potential applications in drug discovery and material science. These compounds' unique structures offer valuable insights into stereochemistry and reactivity, which are essential for developing new synthetic methodologies and understanding their interaction with biological systems.

Synthesis Analysis

The synthesis of complex piperidine derivatives often involves multi-step reactions that include cyclization, substitution, and refinement of stereochemistry. For example, Feskov et al. (2019) demonstrated the design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, highlighting the importance of cyclization in constructing the piperidine scaffold with desired substituents (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical properties and reactivity. Crystal structure analysis provides insight into the conformation and stereochemistry of these compounds. For instance, Aydinli et al. (2010) determined the crystal structures of related piperidine derivatives, which can offer parallels to the analysis of "(3R*,4R*)-4-cyclobutyl-3-methyl-1-(3-methyl-2-butenoyl)-4-piperidinol" (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including cyclization, substitution, and addition reactions, which modify their chemical properties significantly. The study by Williams et al. (2002) on the carbonyl ene and Prins cyclizations of aldehydes to form piperidines illustrates the type of reactions that could be applicable to synthesizing and modifying the compound (Williams, Bahia, & Snaith, 2002).

properties

IUPAC Name

1-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-11(2)9-14(17)16-8-7-15(18,12(3)10-16)13-5-4-6-13/h9,12-13,18H,4-8,10H2,1-3H3/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTCBPLBFSMFJA-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-4-cyclobutyl-3-methyl-1-(3-methyl-2-butenoyl)-4-piperidinol

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